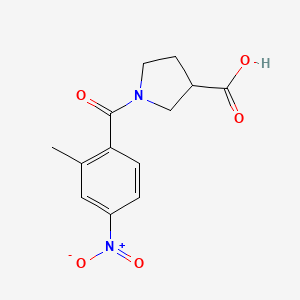
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, also known as CMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a building block for the synthesis of novel organic materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a chiral selector in high-performance liquid chromatography, due to its ability to separate enantiomers.
作用機序
The mechanism of action of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins.
Biochemical and Physiological Effects:
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to have both biochemical and physiological effects. In cancer cells, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid induces apoptosis and autophagy, leading to cell death. In animal studies, 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has also been shown to have a protective effect on the liver, reducing the levels of liver enzymes in animal models of liver damage.
実験室実験の利点と制限
One advantage of using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its high purity and stability. 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is a white crystalline solid that is easily synthesized and purified. However, one limitation of using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. In medicinal chemistry, further studies are needed to determine the efficacy of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as an anticancer agent and its potential use in the treatment of neurodegenerative diseases. In material science, the synthesis of novel organic materials using 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as a building block has potential applications in various fields. In analytical chemistry, further studies are needed to explore the use of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid as a chiral selector in other separation techniques.
合成法
The synthesis of 3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid involves the reaction of 5-chloro-2-cyano-N-methylaniline with 2-methylpropanoic acid in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
3-(5-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(12(16)17)7-15(2)11-5-10(13)4-3-9(11)6-14/h3-5,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSBZDQDUZMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=CC(=C1)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)

![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)
![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)